molecular formula C26H19ClN2O3 B5244032 N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B5244032
M. Wt: 442.9 g/mol
InChI Key: HNSGCVPNKDIXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a benzoxazole ring, a naphthalene ring, and a carboxamide group

Preparation Methods

The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the Benzoxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxazole ring.

    Introduction of the Chlorine Atom: Chlorination reactions are carried out to introduce the chlorine atom at the desired position on the benzoxazole ring.

    Coupling with Naphthalene Derivatives: The benzoxazole intermediate is then coupled with naphthalene derivatives through various coupling reactions, such as Suzuki or Heck coupling.

    Formation of the Carboxamide Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide can be compared with other similar compounds, such as:

    N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide: This compound has a similar structure but with a fluorine atom instead of a methoxy group.

    3-chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide: This compound contains a thiourea group instead of a carboxamide group.

Properties

IUPAC Name

N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O3/c1-15-7-10-23-22(11-15)29-26(32-23)18-8-9-20(27)21(13-18)28-25(30)19-12-16-5-3-4-6-17(16)14-24(19)31-2/h3-14H,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSGCVPNKDIXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC5=CC=CC=C5C=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.